molecular formula C23H21N3O B15036686 N-(2-ethoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine

N-(2-ethoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine

Cat. No.: B15036686
M. Wt: 355.4 g/mol
InChI Key: UADVPSHLWUOPHO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine: is a synthetic organic compound belonging to the quinazoline class Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and amines, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-ethoxyphenyl and 4-methylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

    Amidation: The final step involves the formation of the amine group through amidation reactions, which can be carried out using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core or the aromatic rings, potentially leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dihydro derivatives or fully reduced aromatic rings.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine
  • N-(2-ethoxyphenyl)-2-(4-chlorophenyl)quinazolin-4-amine
  • N-(2-ethoxyphenyl)-2-(4-methylphenyl)pyrimidin-4-amine

Uniqueness

N-(2-ethoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy and methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C23H21N3O/c1-3-27-21-11-7-6-10-20(21)25-23-18-8-4-5-9-19(18)24-22(26-23)17-14-12-16(2)13-15-17/h4-15H,3H2,1-2H3,(H,24,25,26)

InChI Key

UADVPSHLWUOPHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C

Origin of Product

United States

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